![molecular formula C11H9FN2O2 B2423018 6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione CAS No. 1305334-50-2](/img/structure/B2423018.png)
6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of quinazoline-2,4-diones, including 6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione, has been reported in the literature . The synthesis process involves a one-pot three-component reaction, which can be performed under catalyst- and solvent-free conditions using microwave irradiation . The yields of the synthesized quinazoline-2,4-diones range from 30% to 65% .Molecular Structure Analysis
The molecular structure of 6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione was confirmed using spectroscopic analyses, including infrared (IR), nuclear magnetic resonance (NMR), and electron ionization mass spectrometry (EI-MS) techniques .Chemical Reactions Analysis
The quinazoline-2,4-diones, including 6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione, have been evaluated for their antimicrobial activities . They were found to display moderate activity against α-amylase and/or α-glucosidase enzymes .Scientific Research Applications
- Researchers have synthesized a series of quinazoline-2,4-dione compounds and evaluated their binding affinity toward S1PR2 using a binding assay.
- However, two radiolabeled tracers derived from these compounds, 2a and 2i, showed low brain uptake, limiting their potential for neuroimaging applications.
- A synthesized compound, 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol , demonstrated potent inhibition of vascular endothelial cell growth (VEGF) receptor tyrosine kinase (RTK) .
- N6-(ferrocenmethyl)quinazoline-2,4,6-triamine exhibited high activity against promastigotes and intracellular amastigotes with low cytotoxicity in mammalian cells .
Sphingosine-1-Phosphate Receptor 2 (S1PR2) Ligands
Vascular Endothelial Growth Factor (VEGF) Inhibition
Antiparasitic Activity
Bioactive Compound Synthesis
Peripheral Tissue Disease Research
Mechanism of Action
Target of Action
The primary target of 6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione is the sphingosine-1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor that plays a crucial role in regulating cellular responses to sphingosine-1-phosphate, a bioactive lipid mediator.
Mode of Action
6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione interacts with S1PR2 by binding to it . This interaction triggers a series of intracellular events that lead to changes in cell function. The compound exhibits high binding potencies, with IC50 values less than 50 nM .
Biochemical Pathways
The binding of 6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione to S1PR2 affects the sphingosine-1-phosphate signaling pathway . This pathway plays a key role in various biological processes, including cell growth, survival, migration, and immune cell trafficking.
Pharmacokinetics
It is synthesized with good radiochemical yields, high chemical and radiochemical purity, and high molar activity . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.
Result of Action
The molecular and cellular effects of 6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione’s action are largely dependent on its interaction with S1PR2. By modulating the sphingosine-1-phosphate signaling pathway, the compound can influence a variety of cellular processes .
properties
IUPAC Name |
6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHMGHDMCLVFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=CC(=C2)F)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-prop-2-enyl-1H-quinazoline-2,4-dione |
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